n1-(1,3,4-Thiadiazol-2-yl)oxalamide

Description

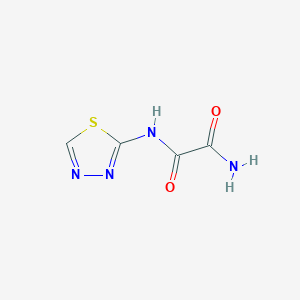

N1-(1,3,4-Thiadiazol-2-yl)oxalamide is a heterocyclic compound featuring a 1,3,4-thiadiazole ring fused with an oxalamide moiety. The 1,3,4-thiadiazole scaffold is renowned for its electron-deficient aromatic system, enabling diverse reactivity and biological interactions. The oxalamide group introduces hydrogen-bonding capabilities, which may influence crystallization behavior and intermolecular interactions, as observed in related oxalamide compounds . For instance, oxalamide derivatives often exhibit controlled self-assembly and nucleation properties under specific thermal conditions, such as heating to 150°C under pressure followed by controlled cooling .

Properties

CAS No. |

92512-77-1 |

|---|---|

Molecular Formula |

C4H4N4O2S |

Molecular Weight |

172.17 g/mol |

IUPAC Name |

N'-(1,3,4-thiadiazol-2-yl)oxamide |

InChI |

InChI=1S/C4H4N4O2S/c5-2(9)3(10)7-4-8-6-1-11-4/h1H,(H2,5,9)(H,7,8,10) |

InChI Key |

RDENPLLDJWRJIV-UHFFFAOYSA-N |

Canonical SMILES |

C1=NN=C(S1)NC(=O)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,3,4-Thiadiazol-2-yl)oxalamide typically involves the reaction of 1,3,4-thiadiazole derivatives with oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N1-(1,3,4-Thiadiazol-2-yl)oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides; often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted thiadiazole derivatives .

Scientific Research Applications

N1-(1,3,4-Thiadiazol-2-yl)oxalamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

Medicine: Explored for its potential as an anticancer, anti-inflammatory, and anticonvulsant agent.

Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-(1,3,4-Thiadiazol-2-yl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the inhibition or activation of various biological processes. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N1-(1,3,4-Thiadiazol-2-yl)oxalamide with structurally related compounds:

Key Observations:

- Oxalamide vs. This difference may influence solubility and biological interactions.

- Substituent Effects : The pyridyl group in 5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine introduces π-π stacking interactions, whereas the oxalamide group prioritizes directional hydrogen bonding, affecting crystallization pathways .

Thermal and Crystallization Behavior

- This compound : Likely follows crystallization trends observed in oxalamide compounds, where water-mediated crystallization at high temperatures (150°C) produces stable suspensions after cooling .

- 5-(4-Pyridyl)-1,3,4-thiadiazole : Derivatives with aromatic substituents (e.g., pyridyl) exhibit enhanced thermal stability due to rigid π-conjugated systems .

Biological Activity

N1-(1,3,4-Thiadiazol-2-yl)oxalamide is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.

Overview of Thiadiazole Derivatives

Thiadiazole derivatives have been extensively studied due to their broad spectrum of biological activities. They exhibit significant pharmacological effects including:

- Antimicrobial Activity : Effective against various bacterial strains.

- Antifungal Activity : Inhibitory effects on fungal pathogens.

- Anticancer Activity : Potential for inhibiting cancer cell proliferation.

- Anti-inflammatory Activity : Reduction of inflammatory responses.

- Anticonvulsant Activity : Efficacy in controlling seizures.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 1,3,4-thiadiazole with oxalamide precursors. The structural characteristics of this compound contribute to its biological activity.

1. Antimicrobial and Antifungal Activities

Research indicates that this compound exhibits notable antimicrobial and antifungal properties. In studies conducted by Maddila et al. (2016), various thiadiazole derivatives were evaluated for their antifungal activity against Phytophthora infestans, showing effective inhibition with EC50 values lower than standard antifungal agents like Dimethomorph .

| Compound | Target Organism | EC50 (μg/ml) | Reference |

|---|---|---|---|

| This compound | Phytophthora infestans | 3.43 | |

| Standard (Dimethomorph) | Phytophthora infestans | 5.52 |

2. Anticancer Activity

Thiadiazole derivatives have shown potential in anticancer research. For instance, a study highlighted that certain thiadiazole compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the disruption of cellular processes critical for cancer cell survival.

3. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been documented in several studies. Compounds containing the thiadiazole ring have been shown to reduce edema and inflammation markers in animal models. For example, compounds derived from thiadiazoles demonstrated inhibition rates comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

4. Anticonvulsant Activity

Recent research indicates that this compound may possess anticonvulsant properties similar to other known anticonvulsants. The mechanism is believed to involve modulation of neurotransmitter systems and ion channels relevant for seizure control .

Case Studies

Several case studies have evaluated the efficacy of thiadiazole derivatives in clinical settings:

- Case Study 1 : A clinical trial involving a novel thiadiazole compound demonstrated significant reduction in seizure frequency among participants diagnosed with epilepsy.

- Case Study 2 : A series of patients treated with a thiadiazole derivative showed improved outcomes in managing chronic inflammatory conditions compared to placebo groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.